Furanoeudesma 1,3-diene

Catalog No.
S564443
CAS No.
87605-93-4
M.F
C15H18O
M. Wt
214.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Furanoeudesma 1,3-diene

CAS Number

87605-93-4

Product Name

Furanoeudesma 1,3-diene

IUPAC Name

(4aS,8aS)-3,5,8a-trimethyl-4a,9-dihydro-4H-benzo[f][1]benzofuran

Molecular Formula

C15H18O

Molecular Weight

214.3 g/mol

InChI

InChI=1S/C15H18O/c1-10-5-4-6-15(3)8-14-12(7-13(10)15)11(2)9-16-14/h4-6,9,13H,7-8H2,1-3H3/t13-,15+/m0/s1

InChI Key

AUSAHAHDEVYCOC-DZGCQCFKSA-N

SMILES

CC1=CC=CC2(C1CC3=C(C2)OC=C3C)C

Synonyms

furanoeudesma-1,3-diene

Canonical SMILES

CC1=CC=CC2(C1CC3=C(C2)OC=C3C)C

Isomeric SMILES

CC1=CC=C[C@]2([C@H]1CC3=C(C2)OC=C3C)C

Furanoeudesma-1,3-diene is a natural product found in Commiphora myrrha with data available.

Furanoeudesma-1,3-diene is a bioactive furanosesquiterpenoid, a class of natural products known for their diverse pharmacological activities. It is a principal component isolated from the oleo-gum resin of *Commiphora myrrha* (myrrh) and is also found in species such as *Curcuma longa*. The compound is primarily investigated for its analgesic properties, which are mechanistically linked to its ability to bind to central opioid receptors, an effect that is reversible by the antagonist naloxone.

Research Fit

Extract Standardization Dominant myrrh volatile for GC-MS/HPLC reference standardization.
ICAM-1 Inhibition Calibrated reference inhibitor for adhesion molecule assay benchmarking.
Opioid Receptor Pharmacology Naloxone-reversible endpoint for non-morphinan opioid receptor studies.
Stereochemical Reference Confirmed absolute configuration for enantioselective synthesis verification.

The bioactivity of sesquiterpenoids is highly sensitive to minor structural variations. Substituting Furanoeudesma-1,3-diene with close analogs can lead to fundamentally different and potentially undesirable biological outcomes. For instance, related furanosesquiterpenoids such as 2-methoxyfuranodiene and 2-acetoxyfuranodiene exhibit potent cytotoxic and anti-angiogenic effects, a sharp contrast to the targeted analgesic activity of Furanoeudesma-1,3-diene. Furthermore, crude resin extracts contain a variable mixture of co-occurring sesquiterpenoids, including curzerene and lindestrene, which possess different activity profiles and potencies. Procuring the purified, structurally confirmed compound is therefore critical for achieving reproducible, target-specific results and avoiding confounding activities inherent in analogs or crude mixtures.

Substitution Risk

Compositional mismatch: Furanoeudesma-1,3-diene dominance contrasts sharply with minor myrrh sesquiterpenes; generic extract introduces variable co-constituent ratios.
Pharmacological divergence: Naloxone-reversible central endpoint response is not shared among all furanosesquiterpenes; only curzerene and furanoeudesma-1,3-diene exhibited this profile.
Irritant profile variability: Structurally related furanosesquiterpenes show differing dermal irritant potency; compound-specific safety review is required for topical study designs.

Oral Bioactivity Advantage Over Analogs

In a direct comparative study, both Furanoeudesma-1,3-diene and its co-occurring analog curzerene exhibited analgesic properties when administered via the intracerebroventricular route. However, only Furanoeudesma-1,3-diene was also effective when administered orally (p.o.) at 50 mg/kg, demonstrating its superior suitability for studies requiring this route of administration.

Evidence DimensionAnalgesic Effect (Hot Plate Test)
Target Compound DataEffective at 50 mg/kg via oral administration (p.o.)
Comparator Or BaselineCurzerene: Effective at 2.5 mg/kg (intracerebroventricular); oral efficacy not reported in the comparative study.
Quantified DifferenceQualitatively demonstrates oral activity where the close analog did not in the same report.
ConditionsIn vivo mouse model

This makes Furanoeudesma-1,3-diene the required choice for any research involving oral administration or investigating natural products with potential systemic bioavailability.

Compositional Dominance
Direct comparison
47.22% vs. 16.87% (2.8× dominant)
Supports reference-standard fit for extract quantification.
Consistent across multiple GC-MS studies.

Reference Standard for Anti-Inflammatory Assays

Furanoeudesma-1,3-diene has been used as a positive control and reference substance in studies evaluating the anti-inflammatory effects of other natural products. In an assay measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages, Furanoeudesma-1,3-diene demonstrated a potent inhibitory concentration (IC50) of 46.0 µM.

Evidence DimensionInhibition of Nitric Oxide (NO) Production
Target Compound DataIC50 = 46.0 µM
Comparator Or BaselineServes as the quantitative benchmark for assessing the activity of other novel sesquiterpenoids.
Quantified DifferenceEstablishes a specific potency value, validating its use as a reliable research standard.
ConditionsIn vitro LPS-stimulated RAW 264.7 murine macrophages

Procuring this compound provides a validated benchmark for anti-inflammatory screening programs and mechanism-of-action studies, ensuring cross-experiment comparability.

ICAM-1 Inhibition
Direct comparison
IC₅₀ 46.0–46.3 μM
Enables benchmarked screening of myrrh-derived analogs.
TNF-α-stimulated HUVEC assay; two independent studies.

Structural Specificity vs. Cytotoxic Analogs

The specific structure of Furanoeudesma-1,3-diene is critical for its targeted bioactivity. Closely related furanosesquiterpenoids isolated from the same source, such as 2-methoxyfuranodiene and 2-acetoxyfuranodiene, exhibit potent cytotoxicity against human cancer cell lines with IC50 values in the low single-digit micromolar range. This contrasts with the primary analgesic/anti-inflammatory profile of Furanoeudesma-1,3-diene, underscoring the non-interchangeability of these analogs.

Evidence DimensionCytotoxicity vs. Cancer Cell Lines (IC50)
Target Compound DataPrimarily valued for non-cytotoxic analgesic/anti-inflammatory mechanisms.
Comparator Or Baseline2-methoxyfuranodiene (IC50 = 3.6 µM); 2-acetoxyfuranodiene (IC50 = 4.4 µM)
Quantified DifferenceDemonstrates a shift from targeted receptor modulation to potent cytotoxicity with minor structural modification.
ConditionsIn vitro, HepG2 and MCF-7 human cancer cell lines

This evidence confirms that to study opioid receptor modulation or specific anti-inflammatory pathways without potent cytotoxic interference, the precise structure of Furanoeudesma-1,3-diene is required.

Analgesic Endpoint
Reported
Naloxone-reversible writhing reduction; oral 50 mg/kg
Supports opioid receptor pharmacology tool studies (non-morphinan).
Mouse acetic acid writhing assay; endpoint comparable to morphine.
Insect Mortality
Class-level
85.6% mortality P. truncatus (1000 ppm essential oil)
Species-selective toxicity informs SAR for botanical insecticide research.
Essential oil, not pure compound; metabolic profile distinct.
Dermal Irritant
Class-level
Potent, persistent irritant within myrrh furanosesquiterpene panel
Requires dermal assay-specific risk review for topical formulation studies.
Qualitative comparison; compound-specific irritation profile.

Investigating Oral Analgesic Pathways

For preclinical studies aiming to identify and characterize natural products with potential for oral administration, Furanoeudesma-1,3-diene serves as a key test compound due to its demonstrated efficacy in mouse models via this route.

Anti-Inflammatory Drug Discovery Benchmark

In cell-based screening programs targeting inflammatory pathways like nitric oxide production, this compound is a validated reference standard to quantify the relative potency of new chemical entities or other natural product isolates.

Opioid-Receptor SAR Studies

As a structurally defined sesquiterpenoid with confirmed activity at opioid receptors, it is an essential tool for medicinal chemistry efforts to understand how the furanosesquiterpenoid scaffold can be modified to alter receptor affinity and selectivity, especially when compared to cytotoxic analogs.

Application Fit Matrix

Application Selection Property Validation Focus
Myrrh Extract Standardization Dominant volatile constituent in myrrh oil GC-MS/HPLC calibration accuracy and linearity
ICAM-1 Inhibition Research Reported ICAM-1 inhibitory activity IC₅₀ reproducibility and assay-specific potency
Opioid Receptor Pharmacology Naloxone-reversible analgesic-like endpoint response Opioid receptor binding confirmation and model reproducibility
Stereochemical Reference Confirmed (4aS,8aS) absolute configuration Chiral HPLC retention and optical rotation verification

XLogP3

3.7

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